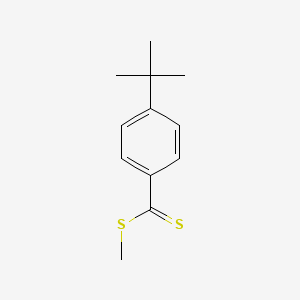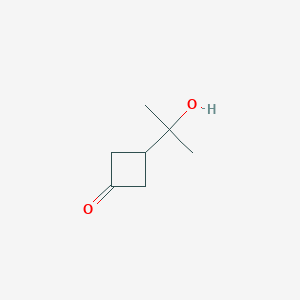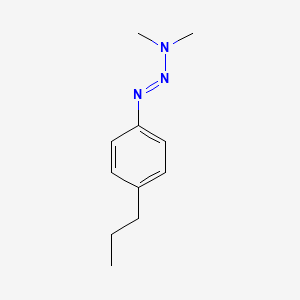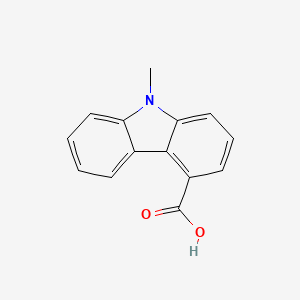
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a butanol chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Thiophene-3-carboxaldehyde.
Step 1: Formation of 3-(thiophen-3-yl)butanal via a Grignard reaction with an appropriate Grignard reagent.
Step 2: Reductive amination of 3-(thiophen-3-yl)butanal with methylamine to form this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring or the amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butan-2-one.
Reduction: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiophene ring could be involved in π-π interactions, while the amino and hydroxyl groups might form hydrogen bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-4-(pyridin-3-yl)butan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine rings. This uniqueness can influence its biological activity and chemical behavior.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
3-(methylamino)-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10-9(2-4-11)6-8-3-5-12-7-8/h3,5,7,9-11H,2,4,6H2,1H3 |
Clé InChI |
HKDBNZHAMSGLCQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCO)CC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


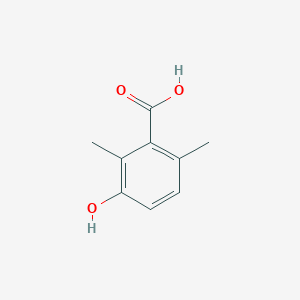
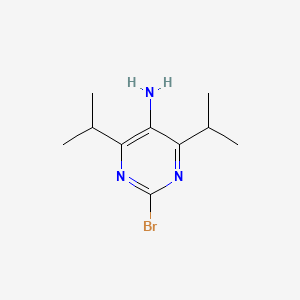
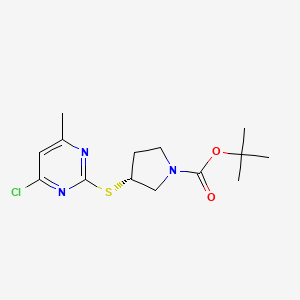

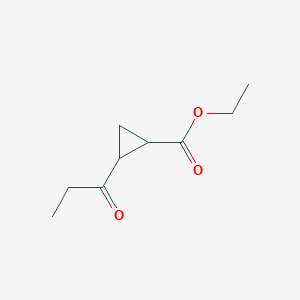
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)

